Myxol 2'-fucoside

CAS No.: 863126-98-1

Cat. No.: VC1934091

Molecular Formula: C46H66O7

Molecular Weight: 731 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863126-98-1 |

|---|---|

| Molecular Formula | C46H66O7 |

| Molecular Weight | 731 g/mol |

| IUPAC Name | (2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |

| Standard InChI | InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1 |

| Standard InChI Key | MUCOHWBULSBLLZ-HWEUHJRUSA-N |

| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |

| SMILES | CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Composition

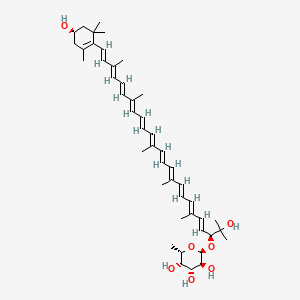

Myxol 2'-fucoside has the molecular formula C46H66O7 with a molecular weight of 731.0 g/mol . It is classified as a xanthophyll, which is a type of oxygenated carotenoid. The compound consists of a carotenoid backbone (myxol) with an α-L-fucose sugar moiety attached at the 2'-OH position .

Structural Features

The complete stereochemical designation of the compound is (3R,2'S)-Myxol 2'-alpha-L-fucoside . The structure includes:

-

A β-ionone ring at one end of the molecule

-

A hydroxylated ψ end at the opposite terminus

-

A fucose sugar attached specifically at the 2'-OH position

-

Multiple conjugated double bonds typical of carotenoids

Physical and Chemical Properties

Biological Distribution and Significance

Occurrence in Nature

Myxol 2'-fucoside is exclusively found in cyanobacteria . It has been identified in several species including:

Functional Role

In cyanobacteria, myxoxanthophyll compounds including myxol 2'-fucoside are required for normal cell wall structure and thylakoid organization . Research indicates these compounds:

-

Act as natural surfactants in cellular membranes

-

Stabilize membrane structures

-

Potentially regulate membrane permeability to oxygen

-

Contribute to photosynthetic efficiency and protection

Studies with mutants lacking myxoxanthophylls show altered thylakoid arrangement and cell wall structure, confirming the structural importance of these compounds .

Biosynthesis

Biosynthetic Pathway Overview

The biosynthesis of myxol 2'-fucoside begins with all-trans-lycopene, the acyclic precursor of all carotenoids in cyanobacteria . The complete pathway involves multiple enzymatic steps leading to the final glycosylated product.

Key Enzymes and Genes

Two critical enzymes involved in myxoxanthophyll biosynthesis have been identified in Synechococcus sp. strain PCC 7002:

Homologs of these genes are found in all sequenced genomes of cyanobacteria that synthesize myxoxanthophyll .

Biosynthetic Intermediates

The pathway involves several key intermediates:

-

All-trans-lycopene: The initial precursor molecule

-

1'-hydroxy-γ-carotene: Formed by lycopene cyclase activity on 1-hydroxylycopene

-

Plectaniaxanthin (3-deoxymyxol): An intermediate that accumulates in certain mutants

Species-Specific Variations

Variations in Sugar Moiety

Different cyanobacteria produce myxoxanthophyll compounds with different sugar moieties:

Naming Conventions

Due to the variability in sugar moieties, researchers have proposed the following naming convention :

-

When the sugar moiety is unknown: myxol glycoside

-

When known (e.g., rhamnose, α-L-fucose): myxol 2'-rhamnoside, myxol 2'-α-L-fucoside, etc.

The use of the general term "myxoxanthophyll" is advised against as it cannot specify the sugar moiety .

Research Findings

Studies in Synechococcus sp. strain PCC 7002

Mutational and biochemical studies in Synechococcus sp. strain PCC 7002 have provided key insights into myxoxanthophyll biosynthesis :

Novel Compound Identification

Research on myxoxanthophylls has led to the identification of several related compounds:

-

2-hydroxymyxol 2'-fucoside in Nostoc commune NIES-24, only the second species found to contain 2-hydroxymyxol

-

Deoxymyxol 2'-dimethyl-fucoside in Synechocystis sp. PCC 6803

Analytical Methods

Several analytical techniques have been employed for identification and characterization of myxol 2'-fucoside:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume